molecular formula C7H9F2N3 B13330966 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13330966
M. Wt: 173.16 g/mol
InChI Key: BDLURWGGXBCVBV-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of the desired compound . When trifluoroacetic acid is used as the solvent, the reaction predominantly yields 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various biological molecules is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

5-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H9F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h3-6H,1-2H2,(H,10,11)

InChI Key

BDLURWGGXBCVBV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN2C1C(F)F

Origin of Product

United States

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